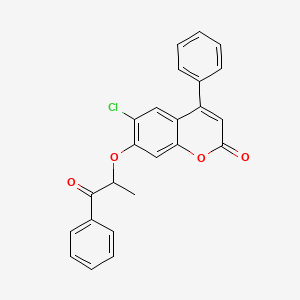

6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Beschreibung

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

- A 4-phenyl group on the chromenone core, enhancing aromatic interactions.

- A 6-chloro substituent, which may improve metabolic stability and electronic properties.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarins, including anti-inflammatory, anticancer, and antimicrobial activities.

Eigenschaften

Molekularformel |

C24H17ClO4 |

|---|---|

Molekulargewicht |

404.8 g/mol |

IUPAC-Name |

6-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C24H17ClO4/c1-15(24(27)17-10-6-3-7-11-17)28-22-14-21-19(12-20(22)25)18(13-23(26)29-21)16-8-4-2-5-9-16/h2-15H,1H3 |

InChI-Schlüssel |

GYMMHQDFFIJDGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. Chromenones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a chloro group and a phenylethoxy moiety, contributes to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is . Its structure includes:

- A chloro substituent at position 6.

- A phenylethoxy group at position 7.

- A ketone functional group at position 1.

These features enhance the compound's reactivity and biological activity compared to other chromenones.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for treating infections .

Anti-inflammatory Effects

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one may possess anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases, as it could help mitigate symptoms and improve patient outcomes.

Anticancer Activity

Preliminary studies suggest that this compound has significant anticancer effects. It may inhibit specific pathways involved in cancer cell proliferation, making it a promising candidate for further investigation in oncology .

A comparative analysis of similar compounds highlights their biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Hydroxy-7-(2-Oxo-2-Phenylethoxy)-4H-Chromen-4-One | Hydroxyl group at position 5 | Exhibits distinct antioxidant properties |

| 4-Methyl-7-(2-Phenyloxy)-Chromenone | Methyl substitution at position 4 | Known for enhanced solubility |

| 4-Hydroxycoumarin | Simple coumarin structure | Widely studied for anticoagulant properties |

Understanding the mechanism of action of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves studying its interactions with various biological targets:

- Enzyme Inhibition : Research focuses on how this compound inhibits enzymes involved in disease pathways, such as kinases or phosphatases.

- Receptor Binding Studies : Evaluating its affinity for specific receptors can provide insights into its pharmacological profile and therapeutic potential.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to maximize yield and purity. The derivatization of chromenones allows for the creation of various analogs with potentially enhanced biological activities .

Case Studies

Recent studies have illustrated the efficacy of chromenone derivatives in various biological assays:

- Anticancer Studies : A study demonstrated that certain chromenones showed cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another study reported that specific chromenone derivatives exhibited significant antibacterial activity against resistant strains, showcasing their potential in combating infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Position 4 Substitutions :

- The phenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to alkyl groups (e.g., ethyl in ). This may improve membrane permeability but reduce solubility.

- In flavone derivatives (e.g., ), 4-substitutions influence antioxidant activity via electron-donating effects.

Position 6 Chlorine :

- The chlorine atom is conserved across most analogs (e.g., ), suggesting its critical role in electronic modulation and metabolic stability.

Epoxide-containing substituents (e.g., ) may confer reactivity for covalent binding to biological targets.

Biological Activity Trends :

- Anti-inflammatory activity : The acetamide-linked analog demonstrated superior activity to ibuprofen, highlighting the importance of amide groups in modulating inflammation.

- Cytotoxicity : Benzodithiazine derivatives showed potency similar to cisplatin, suggesting that electron-deficient heterocycles enhance DNA alkylation or intercalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.